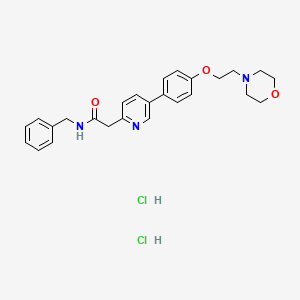

KX2-391 dihydrochloride

Description

Significance in Chemical Biology and Medicinal Chemistry

The significance of KX2-391 in chemical biology and medicinal chemistry lies primarily in its novel dual mechanism of action and its unique binding targets. researchgate.net Unlike the majority of kinase inhibitors that compete with ATP, KX2-391 targets the peptide substrate-binding domain of Src kinase. nih.govascopubs.org This represents a major achievement in the design of selective kinase inhibitors, as the peptide-binding site offers a potential for greater specificity compared to the highly homologous ATP-binding sites across the kinome. acs.org This unique inhibitory mechanism effectively blocks Src-catalyzed transphosphorylation of downstream proteins like focal adhesion kinase (FAK), Shc, and paxillin, as well as Src autophosphorylation. researchgate.netapexbt.com

Furthermore, subsequent mechanism-of-action studies revealed a second, distinct activity: the inhibition of tubulin polymerization. nih.govacs.org KX2-391 binds to a novel site on the α,β-tubulin heterodimer, different from those used by taxanes or other known tubulin inhibitors. nih.govnih.gov This discovery was prompted by the compound's potent, broad-spectrum antiproliferative activity across numerous tumor cell lines, which suggested a mechanism beyond Src inhibition alone. acs.org The ability to engage two distinct and critical cancer-related targets makes KX2-391 a valuable tool for studying the interplay between Src signaling and microtubule dynamics in cancer cells. From a medicinal chemistry perspective, it serves as a lead compound and a pharmacophore for developing new agents with modified or potentially shifted kinase specificities. frontiersin.org

Preclinical studies have demonstrated its potent growth-inhibitory activity in a wide range of cancer cell lines.

| Cell Line | Cancer Type | GI50 (nM) |

| Huh7 | Hepatocellular Carcinoma | 9 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 |

| Hep3B | Hepatocellular Carcinoma | 26 |

| HepG2 | Hepatocellular Carcinoma | 60 |

| NIH3T3/c-Src527F | Engineered Src-driven | 23 |

| SYF/c-Src527F | Engineered Src-driven | 39 |

Data sourced from multiple studies. medchemexpress.comcaymanchem.comselleckchem.com

Historical Context of Research Trajectory and Development

The development of KX2-391 was the result of a deliberate discovery strategy that employed iterative molecular modeling, synthesis, and testing of various compounds to achieve a potent and selective peptide-site-directed tyrosine kinase inhibitor. acs.orgacs.org The initial research focused on targeting Src kinase due to its established role in tumor cell proliferation, metastasis, and survival. nih.govascopubs.org

Preclinical research demonstrated that KX2-391 possessed potent antineoplastic activity across a wide spectrum of tumor cell lines and was effective in animal models. nih.gov For instance, in an orthotopic mouse model of prostate cancer, orally administered KX2-391 was shown to inhibit primary tumor growth and suppress metastasis. nih.govaacrjournals.org These promising preclinical results led to its advancement into human clinical trials.

The first phase I clinical trials in patients with advanced solid tumors and lymphomas aimed to determine the compound's safety, tolerability, and pharmacokinetics, establishing a maximum tolerated dose (MTD). nih.govclinicaltrials.gov These early trials showed that KX2-391 was orally available, rapidly absorbed, and demonstrated preliminary signs of biological activity, including significant biomarker decreases in some patients with prostate and pancreatic cancer. nih.govascopubs.org Subsequent phase II studies were initiated to evaluate its efficacy in specific cancer types, such as bone-metastatic castration-resistant prostate cancer (CRPC). nih.govnih.gov The research trajectory also expanded to investigate topical formulations, leading to phase III trials for the treatment of actinic keratosis, a precancerous skin condition. almirall.itacs.orgclinicaltrials.gov

Overview of Research Paradigms and Therapeutic Rationales

The primary therapeutic rationale for developing KX2-391 is based on the central role of its targets—Src kinase and tubulin—in cancer progression. nih.gov Elevated Src activity is a feature of many solid tumors and is linked to primary tumor growth and, critically, to the metastatic process. acs.org While other Src inhibitors like dasatinib (B193332) have been developed, they are typically ATP-competitive and often inhibit multiple kinases due to ATP-site homology. acs.orgaacrjournals.org The rationale for KX2-391 was to create a more selective inhibitor by targeting the unique peptide-binding site, potentially leading to a different efficacy and toxicity profile. aacrjournals.org

The dual mechanism of action provides a multi-faceted therapeutic strategy. By inhibiting Src, KX2-391 disrupts signaling pathways that control cell proliferation, survival, motility, and invasion. researchgate.netapexbt.comcaymanchem.com Simultaneously, by inhibiting tubulin polymerization, it disrupts microtubule dynamics, which is essential for mitotic spindle formation, thereby arresting the cell cycle and inducing apoptosis. wikipedia.orgresearchgate.net This two-pronged attack is hypothesized to be more effective and less susceptible to the development of resistance compared to single-target agents.

The rationale for its investigation in specific diseases like prostate cancer stems from evidence linking Src family kinases to androgen receptor (AR) signaling and the progression to castration-resistant disease. frontiersin.orgfrontiersin.org Although clinical studies indicated that targeting Src alone has been insufficient for CRPC, the unique properties of KX2-391 warranted its evaluation. frontiersin.orgfrontiersin.org For actinic keratosis, the rationale is based on inhibiting the proliferation of damaged skin cells, with its dual action on Src signaling and cell division providing a potent method to clear these precancerous lesions. wikipedia.orgalmirall.it

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPOZGQCQXHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648365 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038395-65-1 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action

Src Family Kinase (SFK) Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating cellular processes such as proliferation, survival, migration, and angiogenesis. drugbank.com The aberrant activation of SFKs is frequently observed in various human cancers, making them a significant target for therapeutic intervention. drugbank.comnih.gov KX2-391 is a highly selective, orally bioavailable small molecule inhibitor of the Src-family kinases. nih.gov

Specificity for Peptide Substrate Binding Site

A distinguishing characteristic of KX2-391 is its unique binding target on the Src kinase. Unlike many other kinase inhibitors, KX2-391 targets the peptide substrate binding site. drugbank.commedchemexpress.comadooq.com This specificity means it directly interferes with the ability of Src to bind to its protein substrates, thereby preventing the phosphorylation events that trigger downstream signaling cascades. researchgate.net This targeted approach offers a high degree of selectivity for Src kinase. caymanchem.comglpbio.com

Differentiation from ATP-Competitive Kinase Inhibitors

The majority of kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) at its binding site on the kinase. acs.orgfrontiersin.org However, the ATP-binding sites are highly conserved across the human kinome, which can lead to off-target effects and a lack of selectivity for ATP-competitive inhibitors. acs.org KX2-391 operates through a non-ATP-competitive mechanism. nih.govwikipedia.orgresearchgate.net By binding to the distinct peptide substrate pocket, it avoids competition with the ubiquitous ATP molecule, which is a key differentiator from conventional kinase inhibitors like dasatinib (B193332). nih.govresearchgate.netnih.gov This novel mechanism is believed to contribute to its unique pharmacological profile. nih.gov

| Cell Line | Cancer Type | GI50 (nM) | Reference |

|---|---|---|---|

| Huh7 | Hepatocellular Carcinoma | 9 | medchemexpress.comcaymanchem.com |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | medchemexpress.comcaymanchem.com |

| Hep3B | Hepatocellular Carcinoma | 26 | medchemexpress.comcaymanchem.com |

| HepG2 | Hepatocellular Carcinoma | 60 | medchemexpress.comcaymanchem.com |

| NIH3T3/c-Src527F | Engineered Murine Fibroblast | 23 | medchemexpress.com |

| SYF/c-Src527F | Engineered Murine Fibroblast | 39 | medchemexpress.com |

Modulation of Downstream Signaling Pathways

By inhibiting Src kinase activity, KX2-391 effectively disrupts the signaling pathways that promote the proliferation, survival, and metastasis of malignant cells. drugbank.com The downstream effects include the induction of p53 expression, cell cycle arrest at the G2/M phase, and subsequent stimulation of apoptosis. researchgate.netwikipedia.org

Key downstream effects of Src inhibition by KX2-391 involve the modulation of focal adhesion components. The compound selectively inhibits the Src-catalyzed transphosphorylation of Focal Adhesion Kinase (FAK), Shc (Src homology 2 domain-containing), and paxillin. researchgate.netglpbio.com FAK, a cytoplasmic tyrosine kinase, forms a complex with Src, and this complex is crucial for phosphorylating various proteins to regulate cell migration and invasion. nih.govplos.org Paxillin, a major substrate of the FAK/Src complex, gets phosphorylated at tyrosine residues, which is a critical step for recruiting other signaling molecules. nih.govmdpi.com By preventing the phosphorylation of these key substrates, KX2-391 disrupts the signaling hubs that control cell adhesion, motility, and invasion. plos.orgmdpi.com

In addition to preventing the phosphorylation of its substrates, KX2-391 also inhibits the autophosphorylation of Src kinase itself. researchgate.netglpbio.com Src autophosphorylation is a critical step for its full activation. acs.org KX2-391 has been shown to inhibit Src kinase autophosphorylation with a half-maximal inhibitory concentration (IC50) of approximately 20 nM. researchgate.netglpbio.com This action further ensures the comprehensive shutdown of Src-mediated signaling.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that governs cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer. nih.govnih.gov There is significant interplay between the Src signaling axis and the PI3K/AKT/mTOR pathway. Paxillin, a direct target of Src kinase, can act as a scaffold for FAK and Src. mdpi.com This scaffolding facilitates the formation of a signaling complex that leads to the activation of PI3K and, subsequently, the AKT pathway. mdpi.com By inhibiting the phosphorylation of paxillin, KX2-391 can indirectly disrupt the linkage between integrin/Src signaling and the activation of the pro-survival PI3K/AKT/mTOR pathway, thereby contributing to its anti-proliferative effects. frontiersin.org

Tubulin Polymerization Inhibition

A significant aspect of KX2-391's molecular mechanism is its ability to inhibit the polymerization of tubulin, a critical process for microtubule formation. acs.orgnih.gov This activity is a key contributor to its anti-proliferative effects across a wide range of cancer cell lines. nih.gov The discovery of tubulin polymerization inhibition as a second mechanism of action helped to explain the compound's potent and broad anti-tumor activity, which was not fully accounted for by Src inhibition alone. acs.orgnih.gov

KX2-391 is distinguished by its interaction with a novel binding site on the α,β-tubulin heterodimer. nih.govnih.gov While some biochemical studies have suggested an interaction with the colchicine-binding site on β-tubulin, other significant evidence points to a unique binding location. researchgate.net Competition experiments using analogues of KX2-391 failed to show competition with other known tubulin-binding agents, supporting the hypothesis of a distinct site. researchgate.net Further structural analysis suggests a unique binding profile that may involve an additional site on the heterodimer, differentiating it from conventional tubulin binders. researchgate.net Research has confirmed that KX2-391 and its structural analog, KX2-361, occupy the same binding site on tubulin. researchgate.net

The mechanism of KX2-391 differs significantly from conventional tubulin inhibitors. Its binding site is considered novel and distinct from those utilized by agents like taxanes. nih.govresearchgate.net A primary distinction lies in its effect on microtubule dynamics; while taxanes stabilize microtubules by inhibiting depolymerization, KX2-391 functions by inhibiting tubulin polymerization, preventing the formation of microtubules. acs.org This mode of action sets it apart from microtubule-stabilizing and other classes of destabilizing agents that bind to different sites, such as the colchicine (B1669291) or vinca (B1221190) alkaloid sites.

By inhibiting tubulin polymerization, KX2-391 directly disrupts the formation and maintenance of the microtubule network. acs.org This interference with microtubule dynamics has profound effects on the cellular architecture. researchgate.net The disruption of filamentous tubulin structures within cancer cells is a primary consequence of exposure to the compound. acs.org This leads to critical downstream cellular events, including cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis, or programmed cell death. frontiersin.orgcaymanchem.com

Dual Mechanistic Synergy

KX2-391 is recognized as a dual-action agent, concurrently inhibiting Src kinase signaling and tubulin polymerization. frontiersin.orgacs.org This dual mechanism is believed to be the foundation of its potent anti-cancer properties. acs.org

The simultaneous inhibition of two distinct and critical cellular pathways results in a synergistic anti-tumor effect. The combined actions lead to the inhibition of tumor growth, a reduction in cell proliferation, and an increase in apoptosis. acs.org At the molecular level, these activities trigger the induction of p53 and the cleavage of caspase-3 and PARP, which are key events in the apoptotic cascade. researchgate.net Furthermore, this dual inhibition has been shown to have antiangiogenic effects and to reduce metastasis in preclinical models. acs.org

The engagement of KX2-391's dual mechanisms is dependent on its concentration. researchgate.net The inhibition of tubulin polymerization is considered the less potent of the two mechanisms, requiring higher concentrations of the compound to become effective compared to Src inhibition. acs.orgnih.gov Preclinical studies have established different inhibitory concentrations (IC50) for each mechanism, highlighting this concentration-dependent activity. nih.gov It is hypothesized that achieving a sufficient plasma concentration is necessary to engage both the Src and tubulin inhibition pathways to maximize the compound's antitumor effects. nih.govumn.edu

| Mechanism of Action | Condition | IC50 (nM) |

|---|---|---|

| Src Inhibition | In the absence of human plasma | ~25 |

| Src Inhibition | In the presence of human plasma | ~100 |

| Tubulin Polymerization Inhibition | In the absence of human plasma | ~125 |

| Tubulin Polymerization Inhibition | In the presence of human plasma | ~500 |

| Parameter | Concentration |

|---|---|

| Required Plasma Cmax for Tubulin Polymerization Inhibition | ≥142 ng/mL |

Inhibition of Other Kinases

Recent research has broadened the understanding of KX2-391's mechanism of action beyond its initial identification as a dual inhibitor of Src kinase and tubulin polymerization. nih.govnih.gov Studies have revealed its activity against other significant oncogenic kinases, challenging the notion of its high selectivity for Src kinase. nih.gov This expanded activity profile highlights its potential in treating malignancies driven by different signaling pathways.

Activity Against FLT3-ITD Mutations

KX2-391 has been identified as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and tubulin. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common genetic alterations in acute myeloid leukemia (AML) associated with a poor prognosis. nih.govnih.gov

The compound exhibits significant growth-inhibitory and apoptosis-promoting effects in various AML cell lines that harbor FLT3-ITD mutations. nih.gov A key aspect of its efficacy is its ability to overcome resistance to other FLT3 inhibitors. KX2-391 has demonstrated activity against resistance mutations in the tyrosine kinase domain (TKD), such as those at the D835 and F691 residues. nih.gov Specifically, it has shown efficacy in murine leukemia models induced by the FLT3-ITD-F691L mutation, which is resistant to most available FLT3 inhibitors. nih.gov

Furthermore, KX2-391 has been shown to inhibit the growth of primary AML cells expressing both FLT3-ITD and the FLT3-ITD-D835Y mutation. researchgate.net The mechanism underlying this activity involves the inhibition of FLT3 phosphorylation and its downstream signaling targets. nih.govresearchgate.net

| Mutation | Cell/Model Type | Observed Effect of KX2-391 | Reference |

|---|---|---|---|

| FLT3-ITD | AML Cell Lines | Potent growth inhibition and promotion of apoptosis. | nih.gov |

| FLT3-ITD with AC220-resistant TKD mutations (D835, F691) | AML Cell Lines | Potent growth inhibition and promotion of apoptosis. | nih.gov |

| FLT3-ITD-F691L | Murine Leukemia Model | Significantly prolonged survival. | nih.gov |

| FLT3-ITD | Primary AML Cells | Effectively reduced cell viability. | researchgate.net |

| FLT3-ITD-D835Y | Primary AML Cells (resistant to AC220) | Significantly inhibited growth. | researchgate.net |

Modulation of ERK1/2 and c-Jun Kinase Activities by Analogues

Investigations into analogues of KX2-391 have revealed that structural modifications can alter the compound's primary cytotoxic mechanisms, shifting away from Src and tubulin inhibition. nih.gov A synthesized analogue, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (referred to as compound 4e), was found to be more active against leukemia cell lines than solid tumor cell lines. nih.gov

The underlying mechanism of action for analogue 4e does not involve the inhibition of tubulin polymerization or Src kinase. nih.gov Kinase profiling studies demonstrated that this analogue significantly modulates other critical oncogenic kinases. Specifically, it was found to reduce the activity of the mitogen-activated protein kinase (MAPK) member ERK1/2 by over 99%. nih.gov In contrast, it greatly upregulates the activity of the pro-apoptotic c-Jun N-terminal kinase (JNK) by 84%. nih.gov This suggests that scaffold-hopping from the original KX2-391 structure can lead to compounds with entirely different kinase activity profiles. nih.gov

| Analogue | Leukemia Cell Line | IC50 (µM) | Effect on Kinase Activity | Reference |

|---|---|---|---|---|

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) | NB4 (AML) | 0.96 | Reduces ERK1/2 activity (>99%) Upregulates c-Jun kinase (84%) | nih.gov |

| HL60 (AML) | 1.62 | |||

| MV4-11 (AML) | 1.90 | |||

| K562 (CML) | 4.23 |

Cellular and Molecular Pharmacodynamics

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. KX2-391 dihydrochloride (B599025) has been demonstrated to promote apoptosis in cancer cells, contributing to its therapeutic effect. researchgate.netcaymanchem.com

Activation of p53 Pathways

The tumor suppressor protein p53 plays a pivotal role in initiating apoptosis in response to cellular stress, including DNA damage. The anticancer activities of KX2-391 are associated with the induction of p53. researchgate.net Inhibition of Src kinase signaling by KX2-391 is a key trigger for the activation of p53-dependent apoptotic pathways. researchgate.net

Cleavage of Caspase-3 and PARP

The execution phase of apoptosis involves the activation of a cascade of enzymes known as caspases. A key executioner caspase is caspase-3. The activity of KX2-391 leads to the cleavage, and therefore activation, of caspase-3. researchgate.net Activated caspase-3 then proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com The cleavage of PARP is a well-established hallmark of apoptosis. nih.govmdpi.com The Src-related tumor cell activities of KX2-391 have been shown to result in both caspase-3 cleavage and PARP cleavage, ultimately leading to tumor cell apoptosis. researchgate.net

Effects on Cell Proliferation and Viability

Concentration-Response Relationships in Diverse Cancer Cell Lines

KX2-391 dihydrochloride has demonstrated potent antiproliferative activity across a wide range of cancer cell lines, with its efficacy being concentration-dependent. selleckchem.comnih.gov The growth inhibition 50 (GI50) values, which represent the concentration of the drug that inhibits cell growth by 50%, highlight its potency in various cancer types.

In hepatocellular carcinoma cell lines, KX2-391 has shown significant activity, with GI50 values of 9 nM in Huh7 cells, 13 nM in PLC/PRF/5 cells, 26 nM in Hep3B cells, and 60 nM in HepG2 cells. caymanchem.comselleckchem.com Furthermore, in engineered NIH3T3 and SYF cells driven by Src, KX2-391 exhibited GI50 values of 23 nM and 39 nM, respectively. selleckchem.com The compound has also shown efficacy in preclinical models of prostate cancer. nih.gov

The following table summarizes the concentration-response of various cancer cell lines to KX2-391:

| Cell Line | Cancer Type | GI50 (nM) |

|---|---|---|

| Huh7 | Hepatocellular Carcinoma | 9 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 |

| Hep3B | Hepatocellular Carcinoma | 26 |

| HepG2 | Hepatocellular Carcinoma | 60 |

| NIH3T3/c-Src527F | Fibrosarcoma (Engineered) | 23 |

| SYF/c-Src527F | Fibrosarcoma (Engineered) | 39 |

Impact on Cellular Phenotypes

This compound, also known as tirbanibulin, has demonstrated significant effects on key cellular phenotypes associated with cancer progression, particularly the inhibition of cell migration and invasion. These processes are fundamental to the metastatic cascade, which is the primary cause of morbidity and mortality in cancer patients. The mechanism of action of KX2-391, involving the dual inhibition of Src kinase signaling and tubulin polymerization, directly interferes with the cellular machinery required for cell movement and the degradation of the extracellular matrix. consensus.appnih.gov

Research has shown that elevated Src kinase activity is crucial for keratinocyte migration and the invasion of squamous cell carcinoma. nih.gov By targeting the peptide substrate-binding domain of Src, KX2-391 disrupts downstream signaling pathways that regulate cell motility and adhesion. researchgate.net Furthermore, its activity as a tubulin polymerization inhibitor interferes with the dynamic instability of microtubules, which is essential for the formation of cellular protrusions like lamellipodia and filopodia that lead cell migration, as well as for the intracellular trafficking of proteins involved in invasion. consensus.appacs.org

Preclinical studies have provided direct evidence of the inhibitory effects of KX2-391 on cancer cell migration and metastasis. In vitro assays, such as the scratch wound healing assay, have been used to assess the impact of the compound on cell motility. In studies involving cutaneous squamous cell carcinoma (cSCC) cell lines, tirbanibulin was shown to significantly reduce cell migration. nih.gov This inhibitory effect was observed in both A431 and SCC-12 cell lines at nanomolar concentrations. nih.gov

In addition to in vitro evidence, in vivo studies have substantiated the anti-metastatic potential of KX2-391. In an orthotopic mouse model of prostate cancer, oral administration of KX2-391 significantly inhibited primary tumor growth and, importantly, reduced the incidence of lymph node metastasis. nih.gov This finding highlights the compound's ability to impede the invasive processes necessary for cancer cells to spread from the primary tumor to distant sites.

Table 1: Effect of Tirbanibulin (KX2-391) on Cancer Cell Migration

| Cell Line | Assay Type | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| A431 (cutaneous Squamous Cell Carcinoma) | Scratch Test | 50 nM / 100 nM | Significantly reduced migration | nih.gov |

| SCC-12 (cutaneous Squamous Cell Carcinoma) | Scratch Test | 100 nM | Significantly reduced migration | nih.gov |

| PC-3MM2GL (Prostate Cancer) | In vivo orthotopic mouse model | Not Applicable | Reduced incidence of lymph node metastasis | nih.gov |

Preclinical Pharmacological Investigations

In Vitro Efficacy Studies

KX2-391 dihydrochloride (B599025) has demonstrated broad-spectrum antineoplastic activity across a variety of human tumor cell lines in vitro. Its efficacy is noted in solid tumors as well as hematological malignancies.

Hepatocellular Carcinoma (HCC): The compound shows potent growth inhibition in several liver cancer cell lines. It exhibits steep dose-response curves with GI50 (50% growth inhibition) values in the low nanomolar range. Specifically, the GI50 values have been reported as 9 nM in Huh7 cells, 13 nM in PLC/PRF/5 cells, 26 nM in Hep3B cells, and 60 nM in HepG2 cells asebio.comnih.govacs.orgcore.ac.uk.

Breast Carcinoma: KX2-391 has shown activity against breast cancer cells. Studies have confirmed its ability to decrease c-Src autophosphorylation in MDA-MB-231, MDA-MB-157, and MDA-MB-468 breast cancer cell lines nih.gov. It also demonstrates effects on Src activity in MCF-7 breast cancer cells nih.govacs.org. In tamoxifen-resistant MCF-7 cells, treatment with KX2-391 has been shown to restore sensitivity to tamoxifen (B1202), leading to synergistic growth inhibition nih.govacs.org.

Leukemia: The compound is effective against various leukemia cell lines. A study reported GI50 values of 13 nM for K562 (Chronic Myelogenous Leukemia), 0.64 nM for K562R (Gleevec-resistant CML), 13 nM for MOLT-4 (Acute Lymphoblastic Leukemia), 12 nM for CCRF-HSB-2 (Acute Lymphoblastic Leukemia), and demonstrated activity in Jurkat cells (Adult T-cell Leukemia) acs.org.

Colon Adenocarcinoma: In the context of colon cancer, KX2-391 has shown potent activity. For the HT29 colon adenocarcinoma cell line, a GI50 value of 25 nM has been reported acs.org.

The following table summarizes the in vitro antineoplastic activity of KX2-391 across a range of tumor cell lines.

| Cell Line | Cancer Type | GI50 (nM) |

| Huh7 | Hepatocellular Carcinoma | 9 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 |

| Hep3B | Hepatocellular Carcinoma | 26 |

| HepG2 | Hepatocellular Carcinoma | 60 |

| HT29 | Colon Adenocarcinoma | 25 |

| K562 | Chronic Myelogenous Leukemia (CML) | 13 |

| K562R | Gleevec-Resistant CML | 0.64 |

| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 13 |

| CCRF-HSB-2 | Acute Lymphoblastic Leukemia (ALL) | 12 |

| Jurkat | Adult T-cell Leukemia | Active |

| MDA-MB-231 | Breast Carcinoma | Active |

| MCF-7 | Breast Carcinoma | Active |

Data sourced from multiple preclinical studies asebio.comnih.govacs.orgcore.ac.ukacs.org. "Active" indicates demonstrated biological activity where specific GI50 values were not provided in the reviewed literature.

A significant finding in the preclinical evaluation of KX2-391 is its activity against leukemia cell lines that have developed resistance to existing therapeutic agents. This includes cell lines with the T315I mutation in the BCR-ABL kinase, a common mechanism of resistance to ATP-competitive tyrosine kinase inhibitors in Chronic Myeloid Leukemia (CML) asebio.comacs.orgcore.ac.ukcytoskeleton.com.

Furthermore, KX2-391 has demonstrated efficacy against acute myeloid leukemia (AML) cells harboring FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD) mutations, which are associated with a poor prognosis selleckchem.com. Research has shown that KX2-391 can significantly inhibit the growth of primary AML cells that express FLT3-ITD-D835Y, a mutation that confers resistance to other FLT3 inhibitors like AC220 google.com. This suggests that KX2-391 may offer a therapeutic option for patients with drug-resistant forms of leukemia. Studies have also noted unexpected sensitivity to dasatinib (B193332) in some T-cell acute lymphoblastic leukemia (T-ALL) cohorts, which correlated with the cytotoxic activity of KX2-391, further indicating its potential in resistant leukemia subtypes.

To specifically assess its activity as a Src signaling inhibitor, KX2-391 was evaluated in engineered cell lines where growth is driven by the Src kinase. In these assays, the compound demonstrated potent growth inhibitory effects.

The GI50 values for KX2-391 in these Src-dependent models were in the low nanomolar range, confirming its potent inhibitory effect on this pathway. The results from these assays are detailed in the table below.

| Cell Line | Description | GI50 (nM) |

| NIH3T3/c-Src527F | Mouse fibroblast cells engineered to have constitutively active human c-Src | 23 |

| SYF/c-Src527F | Mouse embryonic fibroblasts (deficient in Src, Yes, Fyn) engineered with active c-Src | 23-39 |

Data from studies on engineered Src-driven cell growth asebio.comacs.orgacs.org.

These findings highlight the compound's potent ability to inhibit cellular proliferation that is dependent on Src kinase signaling acs.org.

Based on a comprehensive review of the available scientific literature, no specific preclinical in vitro data were found regarding the direct effects of KX2-391 dihydrochloride on the modulation of inflammatory and fibrotic pathways in liver disease models.

No studies were identified that specifically investigated the in vitro effects of this compound on the attenuation of lipid accumulation in hepatocytes.

No studies were identified that specifically investigated the in vitro effects of this compound on the reduction of macrophage inflammation markers in the context of liver disease models.

Modulation of Inflammatory and Fibrotic Pathways in Liver Disease Models

Inhibition of Hepatic Stellate Cell Activation and Collagen Expression

The activation of hepatic stellate cells (HSCs) is a critical event in the progression of liver fibrosis. Research indicates that the non-receptor tyrosine kinase Src is involved in this process. During the activation of primary HSCs, the expression of phosphorylated Src (phospho-Src) and α-smooth muscle actin (αSMA), a marker of HSC activation, increases. mdpi.com The inhibition of Src has been shown to suppress the expression of αSMA, suggesting a direct role for Src in mediating HSC activation. mdpi.com

This compound, as a Src kinase inhibitor, is implicated in attenuating liver fibrosis by preventing these initial activation steps. mdpi.comutwente.nl The mechanism involves the downregulation of fibrotic markers, including type I collagen and αSMA. mdpi.comselleckchem.com Studies using other Src inhibitors have demonstrated that this pathway is associated with the downregulation of Smad3, a key signaling molecule in the pro-fibrotic transforming growth factor-β (TGF-β) pathway. mdpi.com Furthermore, Src inhibition has been observed to suppress the TGF-β-induced expression of connective tissue growth factor (CTGF), a potent fibrogenic cytokine, in hepatocytes. mdpi.com These findings highlight the potential of this compound to disrupt the fibrotic cascade by targeting Src-mediated activation of HSCs and subsequent collagen deposition.

Neurobiological Interactions

This compound has been identified as an inhibitor of Botulinum neurotoxin serotype A (BoNT/A) in motor neuron assays. researchgate.netmetu.edu.tr BoNT/A is a potent neurotoxin that inhibits neurotransmitter release by cleaving the SNAP-25 protein, leading to the potentially lethal disease botulism. researchgate.netmetu.edu.tr

Preclinical research has demonstrated that KX2-391 (also known as Tirbanibulin) can counteract the effects of the toxin. metu.edu.tr Specifically, it has been shown to inhibit the BoNT/A-mediated cleavage of SNAP-25 in motor neurons. metu.edu.tr This protective effect has been observed in both pre- and post-intoxication models in cellular assays. metu.edu.trresearchgate.net As an orally bioavailable compound that differs in its mechanism from other Src family kinase (SFK) inhibitors, KX2-391 presents a unique approach to neutralizing the toxin within intoxicated neurons. researchgate.netmetu.edu.tr Its ability to interfere with the toxin's enzymatic activity on a key neuronal protein underscores its potential in neuroprotective applications against botulism.

In Vivo Efficacy Studies

Inhibition of Primary Tumor Growth in Xenograft Models

Preclinical studies have consistently demonstrated the potent antineoplastic activity of orally administered this compound across a wide spectrum of tumor cell lines, leading to the inhibition of primary tumor growth in various xenograft models. selleckchem.comnih.govmedchemexpress.com The compound functions as a dual inhibitor, targeting both Src kinase signaling and tubulin polymerization, which contributes to its efficacy in arresting the cell cycle and promoting apoptosis in cancer cells. researchgate.netresearchgate.netnih.govnih.gov

The growth inhibitory effects of KX2-391 have been quantified in numerous cancer cell lines, showcasing its broad applicability. For instance, it exhibits low nanomolar 50% growth inhibition (GI50) concentrations against several hepatic cell cancer (HCC) lines. selleckchem.commedchemexpress.com Its activity has also been confirmed in engineered cell growth assays driven by Src. selleckchem.commedchemexpress.com Furthermore, in a mouse model of FLT3-ITD-F691L acute myeloid leukemia (AML), treatment with KX2-391 resulted in a decrease in both spleen weight and the number of splenic leukemia cells. caymanchem.com

| Cell Line | Cancer Type | GI50 (nM) | Reference |

|---|---|---|---|

| Huh7 | Hepatocellular Carcinoma | 9 | selleckchem.commedchemexpress.com |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | selleckchem.commedchemexpress.com |

| Hep3B | Hepatocellular Carcinoma | 26 | selleckchem.commedchemexpress.com |

| HepG2 | Hepatocellular Carcinoma | 60 | selleckchem.commedchemexpress.com |

| NIH3T3/c-Src527F | Engineered Fibrosarcoma | 23 | selleckchem.commedchemexpress.com |

| SYF/c-Src527F | Engineered Fibroblast | 39 | selleckchem.commedchemexpress.com |

Suppression of Metastasis in Orthotopic Animal Models

In addition to inhibiting primary tumor growth, this compound has demonstrated efficacy in suppressing the metastatic spread of cancer in preclinical orthotopic animal models. selleckchem.comnih.govmedchemexpress.com Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, provide a more clinically relevant microenvironment to study tumor progression and metastasis compared to standard subcutaneous models. ucl.ac.uk

In an orthotopic prostate cancer mouse model, KX2-391 was shown to effectively inhibit metastasis. nih.gov This is significant because Src kinase, a primary target of KX2-391, is known to be active or overexpressed during prostate tumor growth and metastasis. nih.gov The dual mechanism of action, which includes the inhibition of tubulin polymerization, is believed to contribute to its anti-metastatic properties by disrupting cellular processes essential for cancer cell migration and invasion. nih.govresearchgate.netnih.gov These findings from preclinical models underscore the potential of KX2-391 to not only control localized tumors but also to prevent their spread to distant organs.

Therapeutic Efficacy in Non-alcoholic and Alcohol-associated Steatohepatitis Mouse Models

The role of this compound is being explored for its therapeutic potential in liver diseases such as non-alcoholic steatohepatitis (NASH). utwente.nl NASH is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma. eolas-bio.co.jpresearchgate.netijbs.com Mouse models that recapitulate these key features of human NASH are crucial for preclinical drug development. eolas-bio.co.jpnih.govnih.gov

The therapeutic rationale for using KX2-391 in this context is based on its mechanism as a Src kinase inhibitor. utwente.nl As detailed in section 4.1.4.3, Src kinase plays a significant role in the activation of hepatic stellate cells, a central event driving liver fibrosis. mdpi.com By inhibiting Src, KX2-391 can potentially interrupt the fibrotic process that is a hallmark of advanced NASH and alcohol-associated steatohepatitis. Preclinical research has investigated nanoparticle-based delivery systems to target KX2-391 to the liver, aiming to enhance its efficacy in treating NASH. utwente.nl While direct efficacy data from specific alcohol-associated steatohepatitis mouse models are emerging, the shared pathway of fibrosis provides a strong basis for its investigation in this related condition.

Synergistic Effects with Established Chemotherapeutic Agents

Preclinical research has explored the potential of this compound (also known as KX-01 or Tirbanibulin) to enhance the efficacy of established chemotherapeutic agents, revealing synergistic interactions that could lead to more effective combination therapies for cancer. These investigations have primarily focused on breast cancer models, demonstrating that KX2-391 can work in concert with hormonal therapies to inhibit tumor growth through multiple mechanisms.

Synergy with Tamoxifen in Estrogen Receptor-Positive (ERα+) Breast Cancer

Significant synergistic effects have been observed when KX2-391 is combined with tamoxifen, a standard endocrine therapy for ERα-positive breast cancer. nih.govresearchgate.net In vitro studies on ERα-positive breast cancer cell lines showed that the combination of KX2-391 and tamoxifen resulted in synergistic growth inhibition. nih.govresearchgate.net

Mechanistically, this synergy is attributed to the dual action of KX2-391. The compound was found to decrease the phosphorylation of ERα at serine sites 118 and 167, which are regulated by the Src kinase. nih.govresearchgate.net This reduction in phosphorylation leads to decreased ERα transcriptional activity, thereby potentiating the effects of tamoxifen. nih.govresearchgate.net

In vivo studies using MCF-7 tumor xenografts further confirmed these findings. nih.govresearchgate.net The oral administration of KX2-391 in combination with tamoxifen led to a synergistic inhibition of tumor growth. nih.govresearchgate.net Immunohistochemical analysis of the tumor tissues revealed that the combination therapy significantly reduced angiogenesis and ERα signaling compared to treatment with either drug alone. nih.govresearchgate.net

| Agent | Cancer Type | Model | Observed Synergistic Effect | Mechanism of Synergy |

| Tamoxifen | ERα Positive Breast Cancer | In vitro (Breast cancer cell lines) | Synergistic growth inhibition | Decreased ERα phosphorylation and transcriptional activity |

| Tamoxifen | ERα Positive Breast Cancer | In vivo (MCF-7 tumor xenografts) | Synergistic tumor growth inhibition | Reduced angiogenesis and ERα signaling |

Sensitization of Estrogen Receptor-Negative (ERα-) Breast Cancer to Tamoxifen

Intriguingly, preclinical studies have also demonstrated that KX2-391 can sensitize ERα-negative breast cancer models to tamoxifen. aacrjournals.orgresearcher.life In triple-negative breast cancer (TNBC) xenograft models (MDA-MB-231 and MDA-MB-468), treatment with KX2-391 led to the re-expression of ERα. aacrjournals.org

This re-expression of a functional ERα sensitized the tumors to tamoxifen, resulting in a significant reduction in tumor volume and weight when the two drugs were administered in combination, compared to KX2-391 alone. aacrjournals.org The restored ERα signaling was confirmed by the suppression of ERα target genes such as c-myc, cyclin D1, and pS2 upon co-treatment with tamoxifen. aacrjournals.org This suggests a novel therapeutic strategy for treating a subset of breast cancers that are typically resistant to endocrine therapy. aacrjournals.orgresearcher.life

| Agent | Cancer Type | Model | Observed Effect | Mechanism |

| Tamoxifen | Triple-Negative Breast Cancer | In vivo (MDA-MB-231 and MDA-MB-468 xenografts) | Sensitization to tamoxifen, leading to reduced tumor growth | Re-expression of functional ERα |

Structure Activity Relationship Sar and Analog Design

Elucidation of Key Pharmacophores and Their Role in Activity

The core chemical structure, or pharmacophore, responsible for the biological activity of KX2-391 and its precursors is the N-benzyl-4-biphenylacetamide scaffold. nih.govfrontiersin.org This structural framework is central to the compound's dual mechanism of action. The discovery process evolved from earlier, less potent scaffolds, such as naphthalene (B1677914) and indole-based structures, which were designed to mimic the binding of a substrate tyrosine residue. acs.org

The development of the biphenylacetamide scaffold, exemplified by the lead compound KX1-136, was a significant step, leading to compounds with sub-micromolar potency in whole-cell assays. nih.govacs.org Within this pharmacophore, specific hydrogen-bonding groups are positioned to interact with the target proteins. acs.org For KX2-391, this arrangement allows it to bind to the peptide substrate site on Src kinase and also to a distinct site on the α,β-tubulin heterodimer, thereby inhibiting its polymerization. nih.govnih.gov This dual activity is a hallmark of the compound, contributing to its broad anticancer effects observed in preclinical studies. nih.gov

Impact of Chemical Substituents on Anticancer Activity

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the potency of the KX2-391 scaffold. Initial research into related structures, such as indole-based analogs, revealed that modifications to substituents could significantly alter activity. For instance, replacing dihydroxy groups with less metabolically vulnerable difluoro groups resulted in an analogue with improved potency against the H460 non-small cell lung cancer cell line. acs.org

Further SAR studies on the N-benzyl-4-biphenylacetamide scaffold itself led to the development of compounds that surpassed the micromolar potency barrier in cellular assays. acs.org The specific arrangement and nature of substituents on the biphenyl (B1667301) and benzyl (B1604629) rings are critical for optimizing interactions within the binding pockets of both Src kinase and tubulin. These modifications influence not only potency but also the pharmacokinetic properties of the compounds.

Development of Analogues with Modified Activity Profiles

The development of KX2-391 has served as a foundation for designing new analogs with different, and sometimes unexpected, activity profiles. These efforts have primarily involved scaffold-hopping and subsequent screening against various cancer targets.

Scaffold-Hopping Strategies and Alterations in Mechanistic Basis

Scaffold hopping is a medicinal chemistry strategy where the core structure of a known active molecule is replaced with a chemically different one to discover new compounds, potentially with improved properties or novel mechanisms. uniroma1.it This approach was applied to the lead structures of KX2-391 to explore new chemical space and biological activities. nih.govfrontiersin.org

In one significant study, the 4-biphenyl-N-benzylacetamide pharmacophore of the lead compound KX1-136 was modified by inserting an amide group between the two benzene (B151609) rings of the biphenyl moiety. nih.govfrontiersin.org This "hop" created a new class of compounds, the 4-aroylaminophenyl-N-benzylacetamides. Interestingly, a key analog from this new series, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (referred to as 4e ), was found to have lost the original dual mechanisms of action. nih.govfrontiersin.orgnih.gov Cellular and biochemical assays confirmed that compound 4e did not inhibit Src kinase or tubulin polymerization, demonstrating that a modification to the core scaffold can fundamentally alter the mechanistic basis of the compound's cytotoxicity. nih.govfrontiersin.org Another structural analog, KX2-361, was developed and noted for its high efficiency in crossing the blood-brain barrier in animal models, a significant modification of its pharmacokinetic profile compared to KX2-391. metu.edu.tr

Identification of Analogues Targeting Alternative Oncogenic Kinases

The alteration of the mechanistic basis through scaffold-hopping led to the discovery of analogs that target different oncogenic pathways. While the parent compound KX2-391 is considered a highly selective Src kinase inhibitor, this notion has been challenged by findings that it also inhibits FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD) mutations in some leukemia cell lines. nih.govfrontiersin.orgdoaj.org

The scaffold-hopped analog 4e , which lost Src/tubulin activity, was found to have gained a new activity profile. nih.govnih.gov Kinase profiling revealed that 4e significantly reduces the activity of the MAPK pathway member ERK1/2 (by over 99%) and substantially upregulates the pro-apoptotic c-Jun kinase (JNK) by 84%. nih.govfrontiersin.orgnih.gov This demonstrates that analogs derived from the KX2-391 template can be engineered to inhibit other critical oncogenic kinases, shifting the therapeutic target away from Src. nih.gov

Interactive Data Table: Anticancer Activity of KX2-391

The following table summarizes the 50% growth inhibition (GI₅₀) concentrations of KX2-391 against various human cancer cell lines, showcasing its broad-spectrum activity.

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| Huh7 | Hepatocellular Carcinoma | 9 | medchemexpress.commedchemexpress.comselleckchem.com |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | medchemexpress.commedchemexpress.comselleckchem.com |

| Hep3B | Hepatocellular Carcinoma | 26 | medchemexpress.commedchemexpress.comselleckchem.com |

| HepG2 | Hepatocellular Carcinoma | 60 | medchemexpress.commedchemexpress.comselleckchem.com |

| NIH3T3/c-Src527F | Engineered (Src-driven) | 23 | medchemexpress.commedchemexpress.com |

| HT29 | Colon Cancer | 23 | acs.org |

Interactive Data Table: Activity Profile of a Scaffold-Hopped Analog

This table compares the cytotoxic activity (IC₅₀) of the scaffold-hopped analog 4e with its precursor, highlighting the shift in potency against leukemia cell lines.

| Compound | NB4 (Leukemia) | HL60 (Leukemia) | MV4-11 (Leukemia) | K562 (Leukemia) | Reference |

| 4e | 0.96 µM | 1.62 µM | 1.90 µM | 4.23 µM | nih.govfrontiersin.orgnih.gov |

Computational and Molecular Modeling Approaches in Drug Discovery

Computational modeling was an iterative and essential tool in the discovery of KX2-391 and its analogs. nih.govacs.org The drug design process was particularly challenged by the lack of a crystal structure of Src with a peptide bound in its substrate site, which was the intended target. acs.org

To overcome this, researchers employed a homology modeling approach. They used the crystal structure of the insulin (B600854) receptor tyrosine kinase (IRTK), which was available with a peptide substrate bound, as a template to build a model of the Src kinase's peptide substrate binding site. acs.orgacs.org This homology model served as a qualitative guide for structure-based design. acs.org

Early-stage indole (B1671886) and naphthalene-based compounds were docked into this modeled Src active site to assess their potential fit and guide the design of more potent inhibitors. acs.org This iterative cycle of molecular modeling, followed by the synthesis and biological testing of new compounds, was fundamental to the development pathway that ultimately led to the clinical candidates KX2-391 and KX2-361. nih.govacs.org The docked model of KX2-391 in the homology-built Src site indicated key hydrogen bond interactions that likely contribute to its binding affinity. acs.org

Pharmacokinetic and Pharmacodynamic Profiling in Research

Absorption and Distribution Characteristics

KX2-391 dihydrochloride (B599025) is a synthetic, orally bioavailable small molecule. nih.gov Following oral administration, it is rapidly absorbed. nih.gov

In terms of distribution, KX2-391 is known to be 83% protein-bound in serum. nih.gov This binding to serum proteins can influence its distribution and availability to target tissues. The potency of KX2-391 for both Src inhibition and tubulin polymerization inhibition is reduced in the presence of human plasma, which is consistent with its high protein binding. nih.gov Preclinical studies have suggested that KX2-391 may achieve enhanced concentrations in tumor tissues compared to plasma. acs.org

Table 1: Absorption and Distribution of KX2-391

| Parameter | Finding | Source |

|---|---|---|

| Oral Bioavailability | Orally bioavailable and rapidly absorbed. | nih.gov |

| Protein Binding | 83% bound in serum. | nih.gov |

| Tissue Partitioning | Preclinical studies suggest enhanced concentrations in tumor tissues compared to plasma. | acs.org |

Systemic Exposure and Concentration-Activity Relationships

The systemic exposure of KX2-391 has been evaluated in preclinical and clinical studies, with key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) being determined. nih.govnih.gov The antitumor activity of KX2-391 appears to be more dependent on Cmax levels rather than AUC levels. nih.gov

Different plasma concentration thresholds are required to engage the dual mechanisms of action of the drug. nih.gov Preclinical data indicate that a minimum Cmax level of 142 ng/mL is necessary for the inhibition of tubulin polymerization. nih.govnih.gov In a phase 2 study in men with bone-metastatic castration-resistant prostate cancer, a 40 mg twice-daily dose resulted in a median Cmax of 61 ng/mL (range 16–129 ng/mL) and a median AUC of 156 nghr/mL (range 35–348 nghr/mL). nih.govnih.gov These Cmax levels were below the threshold thought to be required for significant tubulin polymerization inhibition. nih.gov An 80 mg dose of KX2-391 has been shown to produce a Cmax of 242 ng/mL, with plasma levels remaining above the 142 ng/mL threshold for approximately 3 hours. nih.gov

The half-life of KX2-391 is approximately 4 hours. nih.gov

Table 2: Systemic Exposure of KX2-391

| Parameter | Value | Context | Source |

|---|---|---|---|

| Median Cmax | 61 ng/mL (range 16–129) | 40 mg twice-daily dose in CRPC patients | nih.govnih.gov |

| Median AUC | 156 ng*hr/mL (range 35–348) | 40 mg twice-daily dose in CRPC patients | nih.govnih.gov |

| Cmax for Tubulin Inhibition | ≥142 ng/mL | Preclinical prediction | nih.gov |

| Cmax with 80mg dose | 242 ng/mL | nih.gov | |

| Half-life | ~4 hours | nih.gov |

Pharmacodynamic Biomarkers in Preclinical Models

The dual mechanism of action of KX2-391, involving inhibition of Src kinase signaling and tubulin polymerization, leads to distinct pharmacodynamic effects that can be monitored by specific biomarkers in preclinical models. nih.govresearchgate.netfrontiersin.org

A key pharmacodynamic effect of KX2-391 is the induction of cell cycle arrest at the G2/M phase. nih.govresearchgate.net This is a direct consequence of its activity as a tubulin polymerization inhibitor. nih.govresearchgate.net In vitro and in vivo experiments have demonstrated that KX2-391 promotes apoptosis in cancer cells. researchgate.net

As an inhibitor of Src kinase, KX2-391 has shown potent antiproliferative activity across a wide range of tumor cell lines. nih.gov For instance, it has demonstrated potent activity against various cancer cell lines, including those of the breast, colon, and leukemia. researchgate.net The IC50 for Src inhibition in human tumor cells is approximately 25 nM in the absence of human plasma and about 100 nM in its presence. nih.gov For tubulin polymerization inhibition, the IC50 in human tumor cells is about 125 nM without plasma and 500 nM with plasma, which corresponds to a plasma concentration of 216 ng/mL. nih.gov

In preclinical models of acute myeloid leukemia (AML), KX2-391 has been shown to decrease spleen weight and the number of splenic leukemia cells. caymanchem.com Furthermore, it has demonstrated activity against FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD) mutations in some leukemia cell lines. nih.govfrontiersin.org

Table 3: Pharmacodynamic Effects and Biomarkers of KX2-391 in Preclinical Models

| Effect | Biomarker/Observation | Cellular Pathway | Source |

|---|---|---|---|

| Cell Cycle Arrest | G2/M phase arrest | Tubulin Polymerization Inhibition | nih.govresearchgate.net |

| Apoptosis | Induction of programmed cell death | Tubulin Polymerization Inhibition / Src Inhibition | researchgate.net |

| Src Inhibition | IC50 ~25 nM (without plasma), ~100 nM (with plasma) | Src Kinase Signaling | nih.gov |

| Tubulin Polymerization Inhibition | IC50 ~125 nM (without plasma), ~500 nM (with plasma) | Microtubule Dynamics | nih.gov |

| Anti-leukemic Activity | Decreased spleen weight and splenic leukemia cells | FLT3-ITD Signaling | caymanchem.com |

Compound Names Mentioned in the Article

Clinical Research Paradigms and Findings

Phase I Clinical Research Design and Objectives

A multi-center Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics (PK) of KX2-391 in patients with refractory solid tumors. nih.gov The study enrolled 44 patients across nine dose cohorts, utilizing a "4 + 2" study design. nih.gov

Pharmacokinetic analysis from the Phase I trial revealed that KX2-391 is orally available and rapidly absorbed. nih.gov The exposure to the drug was found to be proportional to the dose across the range investigated. nih.gov Further pharmacokinetic studies, conducted during a subsequent Phase II trial, provided more detailed parameters. In that analysis, the median maximum plasma concentration (Cmax) was 61 ng/mL (with a range of 16-129 ng/mL), and the median area under the curve (AUC), which represents total drug exposure over time, was 156 ng·h/mL (with a range of 35-348 ng·h/mL). umn.edu The drug exhibited a short half-life of approximately 4 hours, which supported a twice-daily dosing schedule in later studies. nih.gov

Table 1: Pharmacokinetic Parameters of KX2-391 from Clinical Research

| Parameter | Median Value | Range | Source |

|---|---|---|---|

| Cmax | 61 ng/mL | 16-129 ng/mL | umn.edu |

| AUC | 156 ng·h/mL | 35-348 ng·h/mL | umn.edu |

The Phase I trial demonstrated preliminary evidence of biologic activity for KX2-391 in various advanced malignancies. nih.gov Eleven patients experienced stable disease for four months or longer, including individuals with ovarian, carcinoid, papillary thyroid, prostate, pancreas, and head and neck cancers. nih.gov Notably, one patient with ovarian cancer maintained stable disease for over a year. nih.gov

Significant reductions in tumor biomarkers were also observed. In a patient with prostate cancer, the Prostate-Specific Antigen (PSA) level decreased from 205 ng/mL to 39 ng/mL. nih.gov Similarly, a patient with pancreatic cancer showed a substantial drop in Cancer Antigen 19-9 (CA19-9) from 38,838 U/mL to 267 U/mL. nih.gov These findings indicated that KX2-391 had biologic effects that warranted further investigation in Phase II trials. nih.gov

Table 2: Preliminary Biologic Activity of KX2-391 in Phase I Trial

| Activity Type | Finding | Cancer Types | Source |

|---|---|---|---|

| Disease Stabilization | 11 patients with stable disease ≥ 4 months | Ovarian, Carcinoid, Papillary Thyroid, Prostate, Pancreas, Head and Neck | nih.gov |

| Extended Stabilization | 1 patient with stable disease > 12 months | Ovarian | nih.gov |

| Biomarker Reduction (PSA) | Decrease from 205 ng/mL to 39 ng/mL | Prostate | nih.gov |

Phase II Clinical Research Design and Objectives

Following the Phase I study, a single-arm Phase II trial was designed to evaluate KX2-391 specifically in men with chemotherapy-naïve, bone-metastatic castration-resistant prostate cancer (CRPC). umn.edunih.gov The primary endpoint of this study was progression-free survival (PFS) at 24 weeks. umn.edu

In the Phase II study focused on CRPC, KX2-391 did not demonstrate significant antitumor activity at the dose of 40 mg twice daily. umn.edunih.gov The trial was closed early after enrolling 31 patients due to a pre-specified futility rule. umn.edu The 24-week progression-free survival rate was only 8%, and the median PFS was 18.6 weeks. umn.edu The PSA response rate, defined as a decline of 30% or more, was 10%. umn.edu

Table 3: Efficacy Outcomes of KX2-391 in Phase II CRPC Trial

| Endpoint | Result | Source |

|---|---|---|

| 24-Week Progression-Free Survival (PFS) | 8% | umn.edu |

| Median Progression-Free Survival (PFS) | 18.6 weeks | umn.edu |

The Phase II trial in CRPC included exploratory analysis of several biomarkers. umn.edu A notable finding was the effect on Circulating Tumor Cells (CTCs); 18% of men who started with an unfavorable CTC count (≥5) converted to a favorable count (<5) during treatment. umn.edu

The study also assessed the impact on bone turnover markers, which are relevant in bone-metastatic cancer. Declines were observed in a subset of patients for both markers of bone resorption and formation. umn.edu

Urinary N-telopeptide (uNTx): 32% of men showed a decline. umn.edu

C-telopeptide (CTx): 21% of men showed a decline. umn.edu

Bone Alkaline Phosphatase (BAP): 10% of men showed a decline. umn.edu

Osteocalcin: 25% of men showed a decline. umn.edu

Research into Therapeutic Efficacy and Response Correlates

Analysis from the Phase II trial in CRPC provided critical insights into the relationship between the drug's pharmacokinetic properties and its therapeutic efficacy. nih.gov Preclinical studies conducted in parallel with the trial revealed that the antitumor activity of KX2-391 appears to be driven primarily by its maximum concentration (Cmax) rather than the total exposure (AUC). nih.gov

Furthermore, research indicated that different plasma concentration thresholds are required to engage the two distinct mechanisms of action of KX2-391: Src kinase inhibition and tubulin polymerization inhibition. nih.gov Preclinical data suggested that a Cmax of at least 142 ng/mL is necessary to achieve inhibition of tubulin polymerization. umn.edu However, the pharmacokinetic data from the Phase II trial showed that the median Cmax achieved in patients was only 61 ng/mL. umn.edu

This discrepancy strongly suggests that the dose used in the CRPC trial was insufficient to engage the tubulin polymerization inhibition mechanism, which may be critical for a robust antitumor effect. umn.edunih.gov This finding illustrates the importance of correlating pharmacokinetic and pharmacodynamic data in early-phase trials to inform the design of subsequent studies and to understand the reasons for a lack of therapeutic response. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| KX2-391 dihydrochloride (B599025) |

| Tirbanibulin |

| Dasatinib (B193332) |

| CA19-9 |

| PSA |

| uNTx |

| CTx |

| BAP |

Current and Evolving Clinical Research

The clinical development of KX2-391 has expanded to investigate its efficacy in various conditions, with particularly significant results in dermatology. As a topical treatment, KX2-391 has been extensively studied for actinic keratosis (AK), a common precancerous skin condition. almirall.itascopost.com Two pivotal Phase III, double-blind, randomized, vehicle-controlled studies (KX01-AK-003 and KX01-AK-004) evaluated KX2-391 ointment in a total of 702 patients. almirall.it Both studies successfully met their primary endpoint of 100% clearance of AK lesions on the face or scalp by day 57, achieving high statistical significance (p<0.0001). almirall.itascopost.com In these studies, 44% and 54% of patients, respectively, achieved complete clearance. aadhighlights.com

Beyond dermatology, research has explored KX2-391 in hematologic malignancies. A Phase Ib study assessed the compound in elderly patients with acute myeloid leukemia (AML), establishing a maximum tolerated dose of 120 mg once daily for this population. nih.gov

Furthermore, research into analogues of KX2-391 has opened potential new avenues for treatment in neuro-oncology. A related compound, KX2-361, has been identified as a Phase I clinical trial candidate for treating malignant glioblastoma. acs.org This indicates a strategic expansion of the core chemical structure to address other challenging malignancies.

Table 3: Overview of Key Clinical Trials for KX2-391 and Analogues

| Indication | Compound | Phase | Key Finding/Status |

|---|---|---|---|

| Actinic Keratosis | KX2-391 (Topical) | Phase III | Met primary endpoint of 100% lesion clearance at day 57. almirall.itascopost.com |

| Acute Myeloid Leukemia (AML) | KX2-391 (Oral) | Phase Ib | Maximum tolerated dose determined to be 120 mg once daily in elderly patients. nih.gov |

Dose optimization has been a critical aspect of the clinical research strategy for KX2-391, driven by the compound's dual mechanism of action targeting both Src kinase and tubulin polymerization. nih.gov Early clinical development, including a Phase I trial in advanced solid tumors and a subsequent Phase II study in men with bone-metastatic castration-resistant prostate cancer (CRPC), utilized a twice-daily dosing schedule based on the drug's short half-life of approximately 4 hours. researchgate.netnih.gov

However, the Phase II CRPC trial, which used a 40 mg twice-daily dose, showed a lack of significant antitumor activity. nih.govumn.edu Pharmacokinetic analysis from this study revealed that the median peak plasma concentration (Cmax) was 61 ng/mL, which was below the estimated threshold of 142 ng/mL required to effectively engage the secondary mechanism of tubulin polymerization inhibition. nih.govumn.edu This finding provided a clear rationale for exploring higher doses to achieve plasma levels sufficient to activate both of the drug's mechanisms. nih.gov

Preclinical studies had suggested that once-daily dosing was less toxic and could allow for the administration of higher total drug doses. nih.gov This hypothesis was tested in a Phase Ib study in elderly AML patients, which explored once-daily doses ranging from 40 mg to 160 mg. nih.gov This dose-escalation study ultimately determined the maximum tolerated dose to be 120 mg once daily. nih.gov This evolution in dosing strategy from lower, twice-daily schedules to higher, once-daily regimens was based on pharmacokinetic data and the goal of sufficiently engaging both of the compound's therapeutic targets. acs.orgnih.gov

Mechanisms of Resistance and Strategies for Overcoming Them

Identification of Resistance-Conferring Mutations (e.g., FLT3-ITD)

A key mechanism of resistance to many kinase inhibitors involves the development of mutations in the kinase domain of the target protein. In the context of Acute Myeloid Leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common and associated with a poor prognosis. nih.gov While KX2-391 is primarily known as a Src kinase inhibitor, it has also demonstrated significant activity against FLT3. frontiersin.org

One of the most frequent FLT3 mutations is the internal tandem duplication (FLT3-ITD). nih.gov This mutation leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. While several FLT3 inhibitors have been developed, their long-term effectiveness is often limited by the emergence of resistance, frequently through secondary point mutations in the tyrosine kinase domain (TKD) of FLT3. nih.gov

Notably, KX2-391 has shown efficacy in overcoming resistance conferred by certain FLT3 mutations. It exhibits potent growth inhibitory and apoptosis-promoting effects on AML cell lines that harbor FLT3-ITD mutations. nih.govresearchgate.net Furthermore, it has demonstrated the ability to overcome resistance from acquired TKD mutations at residues D835 and the "gatekeeper" mutation F691L, which is known to be resistant to most available FLT3 inhibitors. nih.govnih.gov Preclinical data have highlighted KX2-391 as a promising inhibitor for AML patients with FLT3 mutations, particularly those who have relapsed or are refractory to other treatments due to mutations like F691L. nih.gov The dual activity of KX2-391 as both a FLT3 and tubulin inhibitor is a key mechanism for overcoming this drug resistance. nih.govnih.gov

Table 1: Activity of KX2-391 Against a Hepatic Cancer Cell Line

| Cell Line | GI₅₀ (nM) |

| Huh7 | 9 |

| PLC/PRF/5 | 13 |

| Hep3B | 26 |

| HepG2 | 60 |

| This table displays the 50% growth inhibition (GI₅₀) concentrations of KX2-391 in various hepatic cancer cell lines. medchemexpress.comselleckchem.com |

Activation of Compensatory Signaling Pathways

Another significant mechanism of drug resistance is the activation of compensatory or bypass signaling pathways. When a primary oncogenic pathway is blocked by a targeted inhibitor, cancer cells can adapt by upregulating alternative survival pathways to maintain their growth and proliferation. nih.gov

Selective kinase inhibition, while designed to be specific, can inadvertently lead to the upregulation of these compensatory survival signals. nih.gov In the context of resistance to FLT3 inhibitors, pathways such as the RAS-MAPK pathway can be activated. For instance, fibroblast growth factor 2 (FGF2) can induce resistance by activating FGFR1 and downstream MAPK signaling. mdpi.com While the provided research does not specify which compensatory pathways are activated in response to KX2-391 specifically, the principle remains a critical consideration in the development of resistance to this agent. The development of analogues or combination strategies that can inhibit these potential escape routes is a key area of research. frontiersin.org

Development of Next-Generation Inhibitors or Combination Strategies

To combat the emergence of resistance, researchers are focused on developing next-generation inhibitors and strategic combination therapies.

One strategy to overcome resistance is to design new molecules, or analogues, based on the structure of KX2-391. The goal is to create compounds with a broader kinase inhibition profile that can simultaneously target the primary oncogenic driver and potential compensatory pathways. frontiersin.orgnih.gov

Research into analogues of KX2-391 has led to the development of compounds that inhibit other significant oncogenic kinases besides Src. frontiersin.org For example, the analogue N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide, referred to as 4e , was found to significantly reduce the activity of the MAPK member ERK1/2. frontiersin.org By inhibiting kinases like ERK1/2, such analogues may be able to prevent the activation of compensatory pathways that are known to contribute to resistance against more selective kinase inhibitors. frontiersin.org This approach highlights the importance of comprehensive kinase activity profiling in the development of more robust cancer therapies. frontiersin.org

A complementary approach to overcoming resistance is to use KX2-391 in combination with other targeted agents. researchgate.net This strategy aims to block multiple critical signaling pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Preclinical studies have explored combining KX2-391 with other Src family kinase (SFK) inhibitors. researchgate.net Because KX2-391 has a unique mechanism of action, targeting the peptide substrate-binding site of Src rather than the ATP-binding pocket, combining it with ATP-competitive inhibitors could lead to enhanced efficacy. researchgate.net This approach of targeting multiple sites on the same protein may be a valuable strategy for developing effective combination therapies. researchgate.net

Advanced Research Methodologies and Techniques

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in characterizing the biological activity of KX2-391 dihydrochloride (B599025). These assays utilize cultured cancer cell lines to assess the compound's impact on cell survival, proliferation, and the specific molecular pathways it targets.

Cell Viability and Proliferation Assays (e.g., MTT)

The anti-proliferative activity of KX2-391 dihydrochloride has been extensively quantified using cell viability assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. selleckchem.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.comsemanticscholar.org In this method, viable cells with active NAD(P)H-dependent oxidoreductase enzymes convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. selleckchem.comsemanticscholar.org The amount of formazan produced, measured by its optical density, is proportional to the number of living cells. selleckchem.commdpi.com

Research has demonstrated that this compound exhibits potent growth inhibition across various cancer cell lines. For instance, in studies involving hepatocellular carcinoma (HCC) cell lines, the compound showed steep dose-response curves with 50% growth inhibition (GI50) values in the nanomolar range. selleckchem.commedchemexpress.comselleckchem.com Similar potency was observed in engineered cell lines designed to be driven by Src, the primary kinase target of the compound. selleckchem.commedchemexpress.com

| Cell Line | Cancer Type | GI50 (nM) |

|---|---|---|

| Huh7 | Hepatocellular Carcinoma | 9 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 |

| Hep3B | Hepatocellular Carcinoma | 26 |

| HepG2 | Hepatocellular Carcinoma | 60 |

| NIH3T3/c-Src527F | Engineered Src-driven | 23 |

| SYF/c-Src527F | Engineered Src-driven | 39 |

Kinase Activity Assays (e.g., Src Kinase Inhibition Assays)

This compound is distinguished by its unique mechanism of action as a non-ATP-competitive inhibitor of Src kinase. nih.govglpbio.com Unlike most kinase inhibitors that target the highly conserved ATP-binding pocket, KX2-391 is directed to the peptide substrate-binding site. medchemexpress.comnih.govresearchgate.net This novel approach is believed to offer greater opportunities for kinase selectivity. nih.gov

Biochemical kinase activity assays have been crucial in defining its potency and selectivity. These assays measure the ability of the compound to inhibit the enzymatic activity of purified Src kinase. Studies have established its IC50 (50% inhibitory concentration) for Src kinase to be approximately 20-25 nM. caymanchem.comnih.gov Furthermore, these assays have demonstrated the compound's high selectivity, showing minimal effect on other kinases such as PDGFR, EGFR, JAK1, and JAK2. glpbio.comcaymanchem.com The functional consequence of this inhibition in cellular contexts is the blockage of Src-catalyzed phosphorylation of its downstream substrates. glpbio.com

| Target | Inhibitory Concentration | Notes |

|---|---|---|

| Src Kinase | IC50 ≈ 20-25 nM | Inhibits by binding to the peptide substrate site, non-competitive with ATP. |

| Tubulin Polymerization | IC50 ≈ 250 nM | Represents a secondary mechanism of action. |

Tubulin Polymerization Assays

In addition to Src inhibition, this compound possesses a second mechanism of action: the inhibition of tubulin polymerization. nih.govnih.gov This activity has been confirmed through cell-free biochemical assays that directly measure the assembly of purified tubulin into microtubules. nih.govfrontiersin.org In these turbidometric assays, the polymerization of tubulin is monitored by measuring the increase in optical density at 340 nm. nih.govfrontiersin.org KX2-391 has been shown to effectively inhibit this process, with a reported IC50 of 250 nM. nih.gov This dual mechanism, targeting both a signaling kinase and a structural protein critical for cell division, contributes to its broad anti-cancer activity. nih.gov More advanced methods, such as live cell tracking in CRISPR-edited cell lines with fluorescently tagged β-tubulin, have also been employed to visualize and confirm the rapid tubulin depolymerization caused by the compound. mdpi.com

Immunofluorescence for Microtubule Network Disruption

The inhibitory effect of this compound on tubulin polymerization is expected to cause significant disruption to the cellular microtubule network. Immunofluorescence microscopy is a powerful technique used to visualize these effects. nih.gov This method involves fixing cells after treatment, permeabilizing them, and then using fluorescently labeled antibodies that specifically bind to tubulin (e.g., β-tubulin) to stain the microtubule structures. researchgate.net

By observing the changes in the microtubule network, researchers can characterize the impact of microtubule-targeting agents. In the case of a polymerization inhibitor like KX2-391, expected observations would include a sparse or fragmented microtubule network, a loss of the fine, filamentous structures seen in control cells, and a failure to form a proper mitotic spindle in dividing cells. researchgate.net This morphological evidence provides a direct visual confirmation of the compound's tubulin-destabilizing activity within the cell.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis of individual cells within a population, making it ideal for studying the effects of this compound on the cell cycle and apoptosis (programmed cell death). nih.govauctoresonline.org

Cell Cycle Analysis: The dual inhibition of Src and tubulin polymerization by KX2-391 leads to cell cycle arrest, particularly at the G2/M phase. nih.govcaymanchem.com This is analyzed by staining treated cells with a fluorescent DNA-binding dye. A flow cytometer then measures the fluorescence intensity of individual cells, which correlates with their DNA content. Cells in the G2 and M phases have double the DNA content of cells in the G1 phase, allowing for quantification of the cell population in each phase. auctoresonline.org Treatment with KX2-391 results in a significant accumulation of cells in the G2/M peak, demonstrating its ability to halt cell division. nih.govcaymanchem.com